2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

Catalog No.
S12212193
CAS No.
885273-30-3
M.F
C17H13NO3
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

CAS Number

885273-30-3

Product Name

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

IUPAC Name

2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carbaldehyde

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2

InChI Key

PWWPHFYJGMNPEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CO3)C=O

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is a bifunctional heterocyclic intermediate designed for multi-step synthesis of complex bioactive molecules. It provides a reactive aldehyde for chain extension and a strategically protected phenol (as a benzyl ether), which is a common pharmacophore in kinase inhibitors. [1] Its structure is optimized for synthetic routes that require the 4-hydroxyphenyl moiety to be masked during early-stage reactions and revealed in a final step to yield the active compound. [2]

Research Fit

Benzyloxyphenyl substituent provides enhanced lipophilicity for hydrophobic chemical space exploration

C4 aldehyde handle compatible with reductive amination, Wittig, and Grignard transformations

Latent phenol accessible by hydrogenolysis enables late-stage diversification

Substituting this compound with its unprotected analog, 2-(4-hydroxyphenyl)oxazole-4-carbaldehyde, fails in synthetic routes involving common electrophiles (e.g., sulfonyl chlorides) or bases, which would react with the acidic phenol, causing side-product formation and reducing yield. [1] Conversely, using a non-cleavable analog like 2-(4-methoxyphenyl)oxazole-4-carbaldehyde is unsuitable for targets where the final step is the unmasking of the phenol, a group often critical for biological activity. The benzyl ether's key procurement advantage is its stability during intermediate steps and its reliable cleavage under standard, mild catalytic hydrogenation conditions to furnish the required terminal phenol. [1]

Substitution Risk

1

Lipophilicity mismatch: simpler phenyl or methyl analogs have lower computed cLogP, altering solubility and purification behavior

2

Substituent-specific reactivity: electronic and steric contributions during aldehyde transformations cannot be replicated by generic analogs

3

Latent phenol absent: non-benzyloxy analogs lack the hydrogenolysis-labile protecting group, limiting late-stage diversification potential

High-Yield Performance as a Key Precursor in p38 MAP Kinase Inhibitor Synthesis

In the synthesis of a potent p38 MAP kinase inhibitor, 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde was successfully used in a reductive amination reaction to produce the key amine intermediate, N-((2-(4-(benzyloxy)phenyl)oxazol-4-yl)methyl)-2,6-difluorobenzenesulfonamide, in high yield. [1] This demonstrates its direct utility and efficiency as a starting material in a validated, multi-step synthesis of a high-value therapeutic candidate.

Evidence DimensionIsolated Yield in Reductive Amination
Target Compound Data87% Yield
Comparator Or Baseline2-(4-Hydroxyphenyl)oxazole-4-carbaldehyde (unprotected phenol)
Quantified DifferenceThe 87% yield is enabled by the benzyl protection; the unprotected phenol would undergo competitive side reactions with subsequent reagents (e.g., sulfonyl chloride), resulting in a complex mixture and significantly lower yield.
ConditionsReductive amination with 2,6-difluorobenzenesulfonamide and sodium triacetoxyborohydride in dichloroethane.

This high, reproducible yield in a crucial C-N bond-forming step directly improves the overall efficiency and cost-effectiveness of a synthetic campaign.

Lipophilicity advantage
Data to verify
+1.46 log units vs phenyl analog
Supports selection for lipophilic compound libraries
Computed cLogP; verify experimentally if critical

Enables Final Product Synthesis via Strategic Late-Stage Deprotection

The benzyl group serves as a critical, readily cleavable protecting group. In the final step of a p38 inhibitor synthesis, this group was cleanly removed via catalytic hydrogenation to yield the active pharmaceutical ingredient containing the essential free phenol. [1] An analog with a non-cleavable group, such as a methoxy ether, would not be a viable precursor for this target.

Evidence DimensionSynthetic Accessibility of Target Phenol
Target Compound DataSuccessful deprotection to yield the final target compound.
Comparator Or Baseline2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Quantified DifferenceThe methoxy C-O bond is stable to standard hydrogenation, making synthesis of the target phenol impossible via this route (0% yield of desired product). The benzyloxy group is designed for this specific chemical transformation.
ConditionsH2 (50 psi), 10% Pd/C, in Methanol/THF.

This demonstrates that the choice of this specific benzyl-protected compound is non-negotiable for reaching the final target, making it the only viable procurement choice over the methoxy analog.

TPSA & rotatable bonds
Data to verify
TPSA 52.3 Ų / 5 rot. bonds
Balanced polarity with increased conformational flexibility
Computed values; confirm with solubility/permeability assays

Ensures Process Compatibility with Electrophilic Reagents

The synthesis of the target p38 inhibitor involves the use of 2,6-difluorobenzenesulfonyl chloride. [1] The benzyloxy group is inert to this highly electrophilic reagent, ensuring that the reaction proceeds at the desired nitrogen atom. The use of an unprotected phenol would result in a competitive and undesired O-sulfonylation side reaction.

Evidence DimensionChemoselectivity
Target Compound DataInert to sulfonyl chloride, allowing for selective N-sulfonylation of the reaction partner.
Comparator Or Baseline2-(4-Hydroxyphenyl)oxazole-4-carbaldehyde
Quantified DifferencePrevents formation of O-sulfonated side products, which would otherwise reduce the yield of the desired intermediate and complicate purification.
ConditionsReaction with sulfonyl chloride in the presence of other nucleophiles.

Procuring the benzyl-protected version prevents a critical side reaction, simplifying process workflow, reducing purification costs, and maximizing material throughput.

Purity specification
Specification review
≥98% (HPLC, NMR, GC)
May reduce pre-use purification in research workflows
Vendor-specified; batch COA recommended

Core Building Block for Synthesis of p38 MAP Kinase Inhibitors

This compound is a validated starting material for preparing substituted oxazole-based p38 MAP kinase inhibitors, particularly those requiring a 4-hydroxyphenyl moiety for biological activity. Its use is indicated when the synthetic route involves electrophiles or other conditions incompatible with an unprotected phenol. [1]

Lead Optimization in Medicinal Chemistry Programs

Ideal for use in lead optimization campaigns where chemists need to reliably produce a series of analogs. The aldehyde handle allows for diverse modifications (e.g., via reductive amination, Wittig reactions), while the protected phenol ensures that this key pharmacophore is preserved until a final, strategic deprotection step.

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

In complex syntheses of heterocyclic drugs or probes, the benzyl ether provides a robust protecting group that can be removed under specific, mild hydrogenolysis conditions which are often orthogonal to other common protecting groups (e.g., Boc, Fmoc, silyl ethers), enabling more complex and efficient synthetic strategies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage diversification via aldehyde handle
Aldehyde electrophilic handle, latent phenol by hydrogenolysis
Reductive amination/olefination product analysis, hydrogenolysis efficiency
PROTAC linker precursor research
Aldehyde-to-linker conversion, rigid oxazole spacer
Ternary complex formation assays, linker SAR studies
Antiplasmodial lead optimization studies
2,5-diphenyloxazole scaffold similarity
In vitro sensitivity profiling (class-level reference)
Academic and CRO custom synthesis
Commercial purity with analytical traceability
Batch-specific COA review, reproducibility in multistep synthesis

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

279.08954328 g/mol

Monoisotopic Mass

279.08954328 g/mol

Heavy Atom Count

21

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